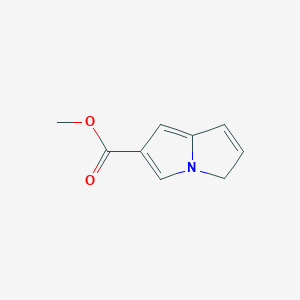

Methyl 3H-pyrrolizine-6-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 3H-pyrrolizine-6-carboxylate is a nitrogen-containing heterocyclic compound. It belongs to the pyrrolizine family, which is characterized by a bicyclic structure consisting of a five-membered pyrrole ring fused to a six-membered nitrogen-containing ring. This compound has garnered interest due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3H-pyrrolizine-6-carboxylate typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the organocatalyst piperidinium acetate can be used for the one-pot synthesis of 5,6-disubstituted 3H-pyrrolizines . The reaction conditions often involve the use of solvents like dichloromethane, toluene, methanol, and DMSO, with varying absorption and emission spectra properties.

Industrial Production Methods

Industrial production methods for this compound are less documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3H-pyrrolizine-6-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various halogens for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and the use of specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of derivatives depending on the substituent introduced.

Scientific Research Applications

Methyl 3H-pyrrolizine-6-carboxylate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound’s potential biological activities, such as antimicrobial and anti-inflammatory properties, make it a subject of interest in biological research.

Medicine: Its pharmacological potential is being explored for the development of new therapeutic agents.

Industry: The compound’s unique chemical properties make it useful in the development of new materials and industrial chemicals.

Mechanism of Action

The exact mechanism of action of Methyl 3H-pyrrolizine-6-carboxylate is not fully understood. it is believed to interact with various molecular targets and pathways. For instance, similar compounds have shown activity on kinase inhibition and other biological pathways . Further research is needed to elucidate the specific molecular targets and mechanisms involved.

Comparison with Similar Compounds

Methyl 3H-pyrrolizine-6-carboxylate can be compared with other nitrogen-containing heterocyclic compounds, such as:

Pyrrolopyrazines: These compounds also exhibit a wide range of biological activities, including antimicrobial and antiviral properties.

Pyrazoles: Known for their versatility in organic synthesis and medicinal chemistry.

Pyrrolidines: These compounds are widely used in drug discovery due to their biological activity and structural diversity.

This compound stands out due to its unique bicyclic structure and potential for diverse chemical reactions and biological activities.

Biological Activity

Methyl 3H-pyrrolizine-6-carboxylate is a member of the pyrrolizine family, characterized by its unique bicyclic structure. This compound has garnered attention in the scientific community due to its potential biological activities , including antimicrobial and anticancer properties. Research on this compound is ongoing, with studies exploring its mechanisms of action and therapeutic applications.

Antimicrobial Properties

This compound has shown promising antimicrobial activity against various bacterial strains. In vitro studies indicate that it can inhibit the growth of pathogens by interfering with their metabolic processes. The compound's mechanism involves binding to specific enzymes or receptors in microbial cells, leading to reduced viability.

Anticancer Properties

Research indicates that this compound may possess anticancer properties . Preliminary studies have demonstrated its ability to induce apoptosis in cancer cells through the modulation of cell signaling pathways. The compound's interaction with key regulatory proteins involved in cell cycle control suggests a potential role in cancer therapy.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes critical for microbial survival and cancer cell proliferation.

- Receptor Modulation : By binding to cellular receptors, it can modulate signaling pathways that regulate cell growth and apoptosis.

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of this compound, researchers tested its effects on several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, showcasing its potential as a therapeutic agent against infections.

Study 2: Anticancer Activity

Another study focused on the anticancer properties of this compound involved treating human breast cancer cell lines with varying concentrations of this compound. Results showed that at concentrations above 25 µM, there was a notable increase in apoptosis markers, including caspase activation and PARP cleavage, indicating its potential utility in cancer treatment.

Comparative Analysis of Biological Activities

Properties

CAS No. |

20929-02-6 |

|---|---|

Molecular Formula |

C9H9NO2 |

Molecular Weight |

163.17 g/mol |

IUPAC Name |

methyl 5H-pyrrolizine-2-carboxylate |

InChI |

InChI=1S/C9H9NO2/c1-12-9(11)7-5-8-3-2-4-10(8)6-7/h2-3,5-6H,4H2,1H3 |

InChI Key |

FMIDPZQDXCMLBV-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CN2CC=CC2=C1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.